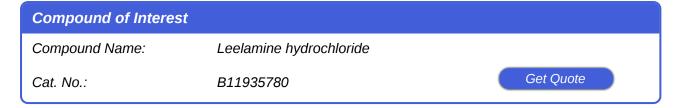


Leelamine: A Comparative Analysis of In Vitro and In Vivo Antitumor Efficacy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of Leelamine treatment, a promising anti-cancer agent derived from the bark of pine trees. Leelamine has demonstrated significant antitumor effects across various cancer types, primarily by disrupting intracellular cholesterol transport, which in turn inhibits key oncogenic signaling pathways.[1][2][3] This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed experimental protocols to support further research and development.

In Vitro Efficacy of Leelamine

Leelamine exhibits potent cytotoxic and anti-proliferative effects against a range of cancer cell lines in laboratory settings. Its primary mechanism involves inducing lysosomal dysfunction, which leads to the accumulation of cholesterol within the cell.[1][4] This disruption of cholesterol homeostasis subsequently inhibits critical signaling pathways necessary for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and STAT3 pathways.[3][5][6]

Quantitative In Vitro Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values and other key metrics of Leelamine's effect on various cancer cell lines.



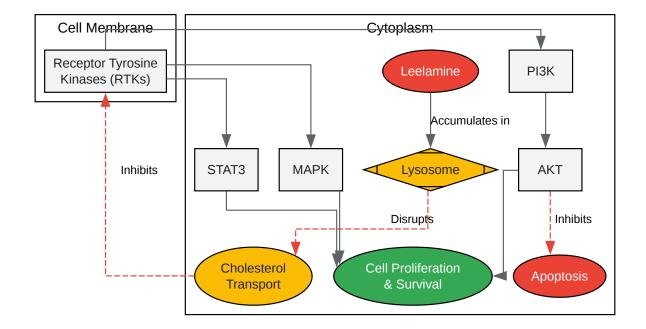
Cell Line	Cancer Type	IC50 (µmol/L)	Key Effects
UACC 903	Melanoma	~2.0	Inhibition of proliferation, induction of apoptosis, G0-G1 cell cycle arrest.
1205 Lu	Melanoma	~2.0	Inhibition of proliferation, induction of apoptosis, G0-G1 cell cycle arrest.
LNCaP	Prostate Cancer	Not specified	Downregulation of cMyc protein and mRNA levels.[7][8]
22Rv1	Prostate Cancer	Not specified	Downregulation of cMyc protein and mRNA levels, inhibition of cell migration.[7][8]
MDA-MB-231	Breast Cancer	Not specified	Dose-dependent induction of apoptosis.
MCF-7	Breast Cancer	Not specified	Dose-dependent induction of apoptosis. [9]
SUM159	Breast Cancer	Not specified	Dose-dependent induction of apoptosis.
Normal Cells			
Melanocytes	Normal Skin Cells	~9.3	Leelamine is 4.5-fold more effective at inhibiting melanoma cell survival.[5]



			Resistant to apoptotic
MCF-10A	Normal Breast Cells	Not specified	and cell growth-
			inhibiting effects.[9]

Signaling Pathway Inhibition

Leelamine's disruption of cholesterol transport leads to the shutdown of several key oncogenic signaling cascades.[3][6] By making cholesterol unavailable for cellular activities, it halts receptor tyrosine kinase signaling and prevents the activation of downstream pathways crucial for melanoma cell survival and proliferation.[3][6]



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Leelamine's Mechanism of Action.

In Vivo Efficacy of Leelamine

The anti-tumor effects of Leelamine observed in vitro have been validated in preclinical animal models. In vivo studies have demonstrated significant tumor growth inhibition without notable toxicity to the host.[5][9]



Quantitative In Vivo Data Summary

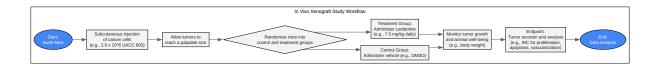
The following table summarizes the key findings from in vivo studies of Leelamine treatment in xenograft mouse models.

Cancer Type	Animal Model	Dosage	Treatment Duration	Tumor Growth Inhibition	Key Effects
Melanoma	Nude mice with UACC 903 xenografts	7.5 mg/kg body weight (i.p. daily)	9 days	~60%	Decreased cellular proliferation, increased apoptosis, and reduced tumor vascularizatio n.[5][10][11]
Prostate Cancer	Nude mice with 22Rv1 xenografts	Not specified	Not specified	Significant	Decrease in Ki-67 expression, mitotic activity, and AR variant expression. [2]
Prostate Cancer	Hi-Myc transgenic mice	10 mg/kg body weight (5 times/week)	Not specified	Not significant	A trend towards decreased incidence of high-grade prostatic intraepithelial neoplasia was observed.[7]



In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of Leelamine in a xenograft model.



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In Vivo Xenograft Experimental Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Experimental Protocols

1. Cell Viability (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

- Cell Seeding: Seed cancer cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[5][12]
- Compound Treatment: Treat the cells with a serial dilution of Leelamine or a vehicle control (e.g., DMSO) and incubate for 24, 48, or 72 hours.[5][13]
- Reagent Addition: Add MTS or MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[12][13]



- Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
 [12][13]
- Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[12][13]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
- 2. Western Blot for Pathway Inhibition Analysis

This technique is used to assess the effect of Leelamine on the phosphorylation and total protein levels of key signaling molecules.

- Cell Treatment: Plate cells and treat with varying concentrations of Leelamine (e.g., 3 to 6 μmol/L) for different time points (e.g., 3, 6, 12, 24 hours).[5][13]
- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
 [12][13]
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12][13]
- Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-Erk, Erk, p-Stat3, Stat3) overnight at 4°C. Use a loading control like GAPDH or alpha-enolase.[5][13]
- Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

In Vivo Experimental Protocol

1. Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of Leelamine in a living organism.



- Cell Preparation: Prepare a suspension of cancer cells (e.g., 2.5 x 10⁶ UACC 903 cells) in an appropriate medium.[10]
- Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).[10]
- Tumor Growth and Grouping: Allow the tumors to grow to a palpable size, then randomize the mice into control and treatment groups.
- Treatment Administration: Administer Leelamine (e.g., 7.5 mg/kg body weight) or a vehicle control intraperitoneally (i.p.) daily.[10]
- Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.[9]
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[2][10]

Comparison and Conclusion

The in vivo findings with Leelamine strongly corroborate the in vitro results. The inhibition of key survival pathways (PI3K/Akt, MAPK, STAT3) observed in cell culture translates to a significant reduction in tumor growth in animal models.[5][11] The in vivo studies further reveal that Leelamine's mechanism of action within the tumor microenvironment includes not only the direct inhibition of cancer cell proliferation and induction of apoptosis but also a reduction in tumor vascularization.[10][11]

Notably, Leelamine demonstrates selective toxicity towards cancer cells both in vitro and in vivo, with minimal effects on normal cells and no significant organ-related toxicity observed in animal models at effective doses.[5][9] However, it is important to note that the effective dosage for in vivo chemoprevention in prostate cancer models may be higher than that required for melanoma tumor growth inhibition.[7][8]

In conclusion, Leelamine is a compelling anti-cancer candidate with a well-defined mechanism of action that is consistent across both in vitro and in vivo models. Its ability to target multiple oncogenic pathways simultaneously through the disruption of cholesterol homeostasis presents



a unique and promising strategy for cancer therapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

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